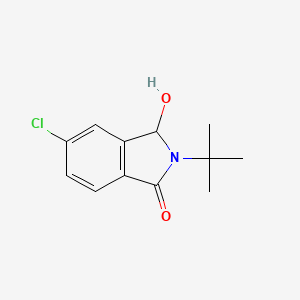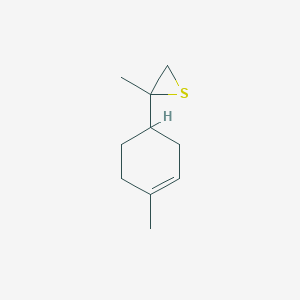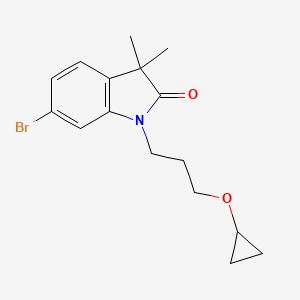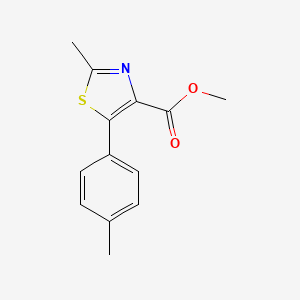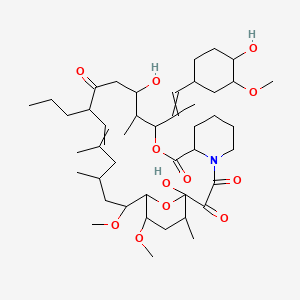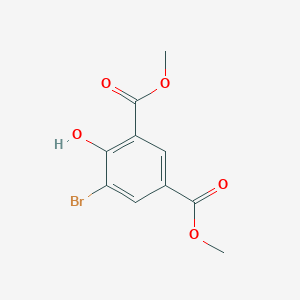
Dimethyl 5-bromo-4-hydroxybenzene-1,3-dicarboxylate
Übersicht
Beschreibung
Dimethyl 5-bromo-4-hydroxybenzene-1,3-dicarboxylate is a chemical compound with the empirical formula C10H9BrO4 . It is also known as Dimethyl 5-bromoisophthalate .
Molecular Structure Analysis
The molecular weight of this compound is 273.08 . The IUPAC Standard InChI is InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as density, melting point, boiling point, etc., were not found in the sources I found.Safety and Hazards
According to the safety information provided by MilliporeSigma, Dimethyl 5-bromo-4-hydroxybenzene-1,3-dicarboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a poison center or doctor if you feel unwell .
Eigenschaften
CAS-Nummer |
54176-51-1 |
|---|---|
Molekularformel |
C10H9BrO5 |
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
dimethyl 5-bromo-4-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9BrO5/c1-15-9(13)5-3-6(10(14)16-2)8(12)7(11)4-5/h3-4,12H,1-2H3 |
InChI-Schlüssel |
YAADXGAEGPUASD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

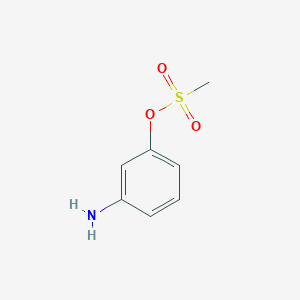

![3-[3-[(hexahydro-1H-azepin-1-yl) methyl]phenoxy]-1-propanamine](/img/structure/B8576551.png)
